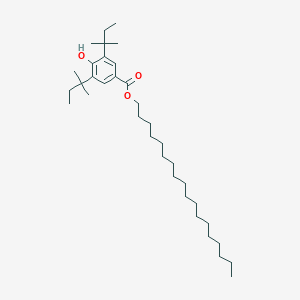
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is a chemical compound with the molecular formula C35H62O3. It is known for its unique structure, which includes a long octadecyl chain and a benzoate group substituted with two 2-methylbutan-2-yl groups. This compound is used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate typically involves esterification reactions. One common method is the reaction of octadecanol with 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and cosmetics for its stabilizing properties.
Wirkmechanismus
The mechanism of action of Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the hydroxyl and 2-methylbutan-2-yl groups.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a propionate group instead of a benzoate group.
Octadecyl di-t-butyl-4-hydroxyhydrocinnamate: Similar antioxidant properties but different structural features.
Uniqueness
Octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-YL)benzoate is unique due to its specific substitution pattern on the benzoate group, which imparts distinct chemical and biological properties. Its long octadecyl chain also contributes to its hydrophobic nature, making it suitable for applications in non-polar environments .
Eigenschaften
CAS-Nummer |
71656-10-5 |
|---|---|
Molekularformel |
C35H62O3 |
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
octadecyl 4-hydroxy-3,5-bis(2-methylbutan-2-yl)benzoate |
InChI |
InChI=1S/C35H62O3/c1-8-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-38-33(37)29-27-30(34(4,5)9-2)32(36)31(28-29)35(6,7)10-3/h27-28,36H,8-26H2,1-7H3 |
InChI-Schlüssel |
RTMMKKSOVKHHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


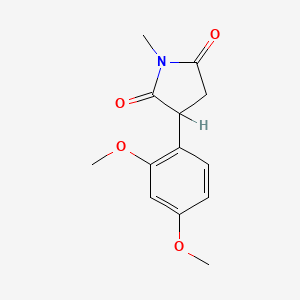

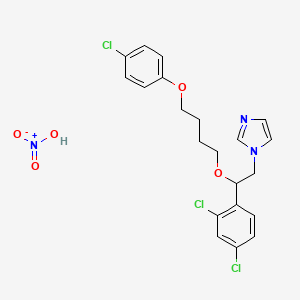
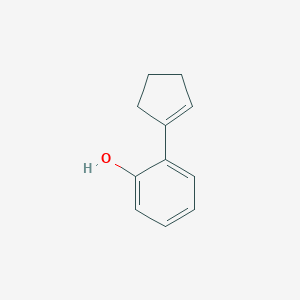

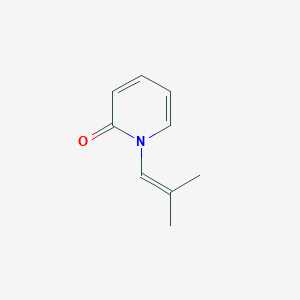
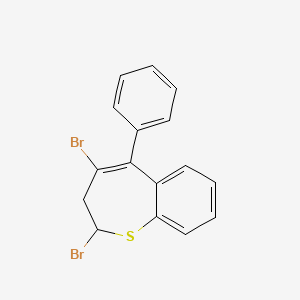
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
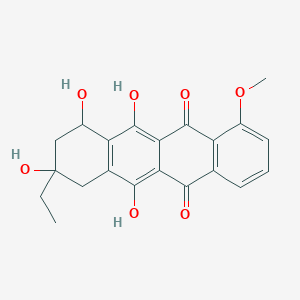
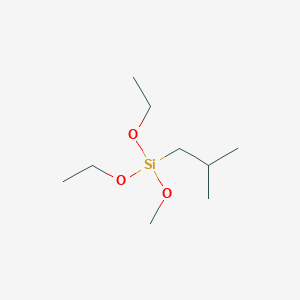


![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)

